BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Diethyl
Ethylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diethyl ethylphosphonate

Cat. No.: B117055

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
ethylphosphonate (CAS No: 78-38-6), a compound of interest in various chemical and
pharmaceutical applications. This document details its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance
identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Diethyl
ethylphosphonate. The following sections present the data for *H, 13C, and 3P NMR
spectroscopy.

'H NMR Spectroscopy

The 'H NMR spectrum of Diethyl ethylphosphonate is characterized by four distinct signals
corresponding to the different proton environments in the molecule.

Table 1: *H NMR Spectroscopic Data for Diethyl Ethylphosphonate (Solvent: CDCIs)
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assighment
(3) ppm
Hz

4.11 dg 4H 7.1,7.1 O-CH2-CHs
1.74 dg 2H 18.1,7.6 P-CH2-CHs
1.33 t 6H 7.1 O-CHz2-CHs
1.17 dt 3H 20.0,7.6 P-CH2-CHs

Data sourced from ChemicalBook.[1]

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum of Diethyl ethylphosphonate shows four signals,
corresponding to the four distinct carbon environments.

Table 2: 13C NMR Spectroscopic Data for Diethyl Ethylphosphonate (Solvent: CDCIs)

Chemical Shift (8) ppm Coupling Constant (J) Hz Assighment
61.5 d, J(C-P)=6.5 O-CH2-CHs
18.8 d, J(C-P)=141.9 P-CH2-CHs
16.5 d, J(C-P)=5.9 O-CH2-CHs
6.6 d, J(C-P)=6.9 P-CH2-CHs

3P NMR Spectroscopy

The 31P NMR spectrum of Diethyl ethylphosphonate exhibits a single resonance, confirming
the presence of one phosphorus atom in a specific chemical environment.

Table 3: 3P NMR Spectroscopic Data for Diethyl Ethylphosphonate
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Chemical Shift (6) ppm Solvent Reference
~30.1 Not specified 85% H3POa4
34.19 CDCls Not specified

Data sourced from SpectraBase and other chemical databases.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of Diethyl ethylphosphonate reveals characteristic absorption bands
corresponding to the various functional groups present in the molecule.

Table 4: IR Spectroscopic Data for Diethyl Ethylphosphonate

Wavenumber (cm—?) Intensity Assignment

2980 Strong C-H stretch (alkane)
1240 Strong P=0 stretch (phosphoryl)
1030 Strong P-O-C stretch

960 Medium P-C stretch

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of Diethyl ethylphosphonate results in a
distinct fragmentation pattern that can be used for its identification. The molecular ion peak is
observed at m/z 166.[4]

Table 5: Mass Spectrometry Data for Diethyl Ethylphosphonate
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miz Relative Intensity (%) Proposed Fragment lon

166 16.9 [M]* (Molecular lon)

139 53.7 [M - C2Hs]*

138 33.6 [M - C2He]*

122 22.6 [M - C2HsOJ*

111 100.0 [M - CaHsO - HJ* or
[PO(OC2Hs)2]*

93 68.4 [P(O)(OH)(OCzHs)]*

81 20.8 [P(O)(OH)2]*

65 30.2 [PO2H:]*

Data sourced from ChemicalBook and PubChem.[4][5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

Sample Preparation: A solution of Diethyl ethylphosphonate (10-20 mg) is prepared in
deuterated chloroform (CDClIs, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:
e Spectrometer: A 400 MHz (or higher) NMR spectrometer.
e 'HNMR:

o Pulse sequence: zg30

o Number of scans: 16
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o Relaxation delay: 1.0 s

o Acquisition time: 3.98 s

o BC NMR:

o Pulse sequence: zgpg30 (proton decoupled)

o Number of scans: 1024

o Relaxation delay: 2.0 s

e 3P NMR:

o

Pulse sequence: zgpg30 (proton decoupled)

Number of scans: 64

[¢]

[e]

Relaxation delay: 2.0 s

[e]

Reference: 85% HsPOa (external)

Infrared (IR) Spectroscopy

Instrumentation and Method:
e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o Method: Attenuated Total Reflectance (ATR). A small drop of neat Diethyl
ethylphosphonate is placed directly onto the ATR crystal.

o Data Acquisition:
o Spectral range: 4000-400 cm—1
o Resolution: 4 cm

o Number of scans: 16
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o A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement.

Mass Spectrometry (MS)

Instrumentation and Method:
e Spectrometer: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
¢ lonization Method: Electron lonization (El) at 70 eV.
e GC Conditions:
o Injector temperature: 250 °C
o Oven program: Initial temperature 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.
o Carrier gas: Helium
e MS Conditions:
o lon source temperature: 230 °C

o Mass range: m/z 40-400

Visualizations

The following diagrams illustrate the key spectroscopic analysis workflows and structural

information.
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General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

General workflow for spectroscopic analysis.
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Characteristic IR Vibrations of Diethyl ethylphosphonate

Diethyl ethylphosphonate

Stretching Vibrations

her Vibrations

C-H stretch P=0 stretch P-O-C stretch P-C stretch
(~2980 cm™1) (~1240 cm™Y) (~1030 cm™Y) (=960 cm~1)

Click to download full resolution via product page

Characteristic IR vibrations of the molecule.

Key Fragmentation Pathways of Diethyl ethylphosphonate in EI-MS

[CeH1503P]*
m/z = 166
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[CaH1003P]* [CaHo0O3P]*
m/z = 139 m/z = 138
- C2Ha - CzHs
[C2HeOsP]*
m/z =111
- H20
[C2HeO2P]*
m/z = 93
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Diethyl Ethylphosphonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117055#spectroscopic-data-of-diethyl-
ethylphosphonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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